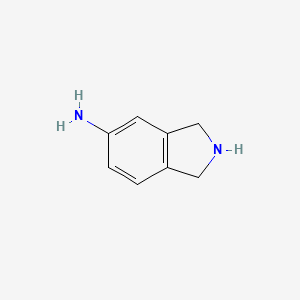

Isoindolin-5-amine

Beschreibung

Significance of Isoindolin-5-amine within Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are a cornerstone of organic chemistry, prized for their diverse chemical properties and biological activities. researchgate.netglobalresearchonline.netgoogle.com Within this vast family, the isoindole and its reduced form, isoindoline (B1297411), represent a crucial subclass. beilstein-journals.org this compound, specifically, serves as a key intermediate, providing a reactive amino group on the aromatic portion of the scaffold, which allows for a wide range of chemical modifications.

Fundamental Building Block in Organic and Pharmaceutical Chemistry

This compound is recognized as a fundamental building block in both organic and pharmaceutical chemistry. cymitquimica.comresearchgate.net The term "building block" refers to essential starting materials used to construct complex molecules through various chemical reactions. cymitquimica.com The isoindoline scaffold is considered a "privileged structure" because its derivatives are known to exhibit a wide array of medicinal and biological activities. preprints.org Amines, in general, are critical building blocks in the synthesis of pharmaceuticals, agrochemicals, and materials. beilstein-journals.orgpurkh.com The presence of the amine group on the isoindoline core provides a nucleophilic site for further functionalization, enabling chemists to create libraries of novel compounds for drug discovery and materials science research. beilstein-journals.org The isoindolinone scaffold, closely related to isoindoline, is present in many natural products and pharmaceutical agents, highlighting the structural importance of this heterocyclic system. researchgate.net

Role in Natural Products and Synthetic Derivatives

The isoindole skeleton is a recurring motif in a variety of natural products, many of which exhibit significant biological activity. nih.govbeilstein-journals.org Examples include the indolocarbazole alkaloid staurosporine, isolated from Streptomyces staurosporeus, and various cytochalasan alkaloids, which are macrocyclic polyketides. preprints.orgbeilstein-journals.org Although unsubstituted isoindoline is rare in nature, its substituted derivatives are found in numerous natural and pharmaceutical compounds. preprints.org

The synthesis of these natural products or their analogs often relies on building blocks that contain the core isoindole or isoindoline structure. This compound provides a strategic starting point for creating synthetic derivatives that can mimic or improve upon the properties of these natural compounds. For instance, modifications of the core structure of natural products have led to the development of important drugs. nih.gov The ability to introduce various substituents via the amine group of this compound is crucial for structure-activity relationship (SAR) studies, which are essential for optimizing the therapeutic potential of new drug candidates. researchgate.net

Historical Context of Isoindole Derivatives in Research

The study of isoindole and its derivatives has a history stretching back over a century. beilstein-journals.org These compounds have consistently intrigued chemists due to their unique reactivity and the diverse applications of their derivatives. univ.kiev.uaresearchgate.net

Early Research on Isoindole Core Structures

Early investigations into isoindoles focused on understanding their electronic structure and reactivity. univ.kiev.ua Unlike its more stable isomer, indole (B1671886), the isoindole core is a highly reactive 10π-electron aromatic heterocycle. beilstein-journals.orgresearchgate.net This reactivity makes the parent isoindole unstable and challenging to isolate, but also makes it a valuable intermediate for accessing a wide range of derivatives. researchgate.netthieme-connect.com Pioneering research extensively studied the [4+2]-cycloaddition (Diels-Alder) reaction, which is one of the most characteristic reactions of isoindoles. univ.kiev.uaresearchgate.net These early studies helped to establish the fundamental chemical properties of the isoindole system and laid the groundwork for its practical application. univ.kiev.ua

Evolution of Synthetic Methodologies and Applications

The methods for synthesizing isoindole derivatives have evolved significantly over time. Initially, traditional techniques such as the flash vacuum pyrolysis of N-substituted isoindolines at high temperatures were employed. wisdomlib.org Over the past few decades, research groups have methodically studied reactions like the [4+2]-cycloaddition, leading to the discovery of new rearrangements and synthetic routes. univ.kiev.ua

More recently, novel and more efficient synthetic methods have been developed. These include rhodium-catalyzed intermolecular condensation reactions, which produce isoindole derivatives in high yields, and programmable, enantioselective one-pot syntheses of isoindolines. nih.govbeilstein-journals.orgwisdomlib.org Palladium-catalyzed multicomponent processes have also emerged as a powerful strategy for constructing isoindolin-1-one (B1195906) derivatives. beilstein-journals.org This evolution in synthetic methodology has expanded the accessibility and diversity of isoindole-based compounds, fueling their exploration in medicinal chemistry, materials science, and solar energy applications. researchgate.netthieme-connect.comwisdomlib.org The development of drugs like thalidomide (B1683933) and its analogs, lenalidomide (B1683929) and pomalidomide, which contain a modified isoindole core, highlights the translation of this fundamental research into significant pharmaceutical applications. mdpi.comnih.gov

Chemical Data and Structures

Table 1: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 45766-35-6 |

| Chemical Formula | C₈H₁₀N₂ |

| Molecular Weight | 134.18 g/mol |

| Appearance | Varies (often a solid) |

| Common Use | Research chemical, Building block for synthesis |

Table 2: Examples of Marketed Drugs and Natural Products with an Isoindoline-Related Core

| Compound Name | Type | Core Structure | Significance/Use |

|---|---|---|---|

| Thalidomide | Synthetic Drug | Isoindoline-1,3-dione (Phthalimide) | Used for treating multiple myeloma and leprosy. mdpi.comwisdomlib.org |

| Lenalidomide | Synthetic Drug | Isoindolin-1-one | An analog of thalidomide used for multiple myeloma. mdpi.compreprints.orgnih.gov |

| Pomalidomide | Synthetic Drug | Isoindoline-1,3-dione (Phthalimide) | A thalidomide analog with an amino group on the aromatic ring. mdpi.comnih.gov |

| Apremilast | Synthetic Drug | Isoindoline-1,3-dione (Phthalimide) | A phosphodiesterase 4 (PDE4) inhibitor for psoriasis. nih.govwisdomlib.org |

| Chlorthalidone | Synthetic Drug | Isoindolin-1-one | A diuretic used to manage hypertension. wisdomlib.org |

| Staurosporine | Natural Product | Indolocarbazole (contains isoindolin-1-one) | Isolated from Streptomyces staurosporeus; protein kinase inhibitor. preprints.orgbeilstein-journals.org |

| Mazindol | Synthetic Drug | Fused Isoindoline | Used for the short-term treatment of obesity. mdpi.com |

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,3-dihydro-1H-isoindol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2/c9-8-2-1-6-4-10-5-7(6)3-8/h1-3,10H,4-5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTIFSHPDDSIFRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CN1)C=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80564155 | |

| Record name | 2,3-Dihydro-1H-isoindol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80564155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

45766-35-6 | |

| Record name | 2,3-Dihydro-1H-isoindol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80564155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydro-1H-isoindol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Strategies for Isoindolin 5 Amine

Established Synthetic Pathways for Isoindolin-5-amine and its Derivatives.researchgate.netchinesechemsoc.org

The synthesis of the isoindoline (B1297411) scaffold, the core of this compound, is a subject of significant interest in organic and medicinal chemistry. acs.org The methodologies for preparing these compounds are diverse, ranging from traditional multi-step sequences to modern metal-catalyzed and electrochemical processes. These established pathways provide access to a wide array of isoindoline and isoindolinone derivatives, which serve as crucial intermediates in the development of complex molecules. rsc.orgthieme-connect.com The choice of synthetic route often depends on the desired substitution pattern, stereochemistry, and the availability of starting materials. unibo.it

Conventional Synthetic Approaches

Conventional methods for synthesizing the isoindoline ring system have been well-established for decades. These approaches typically rely on fundamental organic reactions, including multi-step sequences starting from readily available aromatic precursors and the strategic use of nucleophilic addition reactions to construct the heterocyclic core.

Multi-step synthesis is a cornerstone for the creation of specifically functionalized isoindolines like this compound. These sequences often begin with simple, commercially available precursors such as phthalic anhydride (B1165640) or phthalonitrile (B49051). vulcanchem.comgoogle.com A common and effective strategy involves the introduction of a nitro group onto the aromatic ring, followed by its reduction to the corresponding amine. google.com

For instance, a primary route to a precursor of this compound starts with the nitration of phthalic anhydride to introduce a nitro group at the desired position. This nitro-substituted intermediate is then subjected to catalytic hydrogenation, typically using hydrogen gas with a palladium-on-carbon (H₂/Pd-C) catalyst, to convert the nitro group into an amine. vulcanchem.com This amino-substituted phthalimide (B116566) can then be further modified or reduced to the target isoindoline. Another approach involves the cyclization of α,α'-dihalo-xylenes with an appropriate amine source. google.com The synthesis of N-protected derivatives, such as tert-Butyl 5-aminoisoindoline-2-carboxylate, also relies on multi-step processes. smolecule.com

Table 1: Example of a Multi-step Synthetic Sequence

| Step | Starting Material | Reagents/Conditions | Intermediate/Product | Reference |

| 1 | Phthalic Anhydride | Mixed Acid (HNO₃/H₂SO₄) | 4-Nitroisoindoline-1,3-dione | vulcanchem.com |

| 2 | 4-Nitroisoindoline-1,3-dione | H₂ / Pd-C | 5-Aminoisoindoline-1,3-dione | vulcanchem.com |

| 3 | 5-Aminoisoindoline-1,3-dione | Zn / Acetic Acid | 5-Amino-2,3-dihydroisoindol-1-one | |

| 4 | 5-Amino-2,3-dihydroisoindol-1-one | LiAlH₄ or BH₃ | This compound |

Nucleophilic additions are fundamental to the construction of the isoindoline and isoindolinone frameworks. These reactions typically involve the addition of a nucleophile to an electrophilic carbon, often within an imine or a carbonyl group, to initiate ring formation or functionalization. rsc.org

A notable strategy involves the tandem reaction of a diastereoselective addition of a nucleophile to an N-sulfinylimine followed by an intramolecular aza-Michael reaction. acs.org This approach has been successfully used to synthesize chiral fluorinated isoindoline derivatives. chinesechemsoc.orgacs.org The initial nucleophilic attack on the imine carbon sets the stereochemistry, and the subsequent intramolecular cyclization builds the heterocyclic ring. Similarly, the addition of organometallic reagents (like Grignard or organolithium reagents) to isoindoline-1,3-diones can produce 3-substituted hydroxylactams, which can be subsequently reduced to the corresponding substituted isoindolines. acs.org

Table 2: Nucleophilic Addition Strategies for Isoindoline Synthesis

| Substrate Type | Nucleophile | Key Transformation | Product Class | Reference |

| N-(tert-butanesulfinyl)imine | Fluorinated Nucleophiles (e.g., CF₃TMS) | Tandem Nucleophilic Addition / aza-Michael Reaction | Fluorinated 1,3-disubstituted Isoindolines | acs.org |

| Isoindoline-1,3-dione | Organometallic Reagents (e.g., R-MgBr) | Nucleophilic addition to carbonyl | 3-Hydroxy-3-substituted Isoindolinones | acs.orgrsc.org |

| 2-Formylbenzoic Acid Derivatives | Chiral Amines | Lactamization | Chiral 3-substituted Isoindolinones | acs.org |

Multi-step Reaction Sequences

Reductive Processes in Isoindolinone Synthesis.acs.orgrsc.org

Reductive methods are pivotal in the synthesis of isoindolinones, which are direct precursors to isoindolines via reduction of the amide carbonyl. These processes often offer high efficiency and functional group tolerance, making them attractive for modern synthetic chemistry.

Recent advancements have highlighted electrochemical methods as a practical and green alternative for the reduction of cyclic imides like phthalimide and its derivatives. organic-chemistry.org Using a simple undivided cell equipped with carbon electrodes, cyclic imides can be selectively reduced at room temperature to either hydroxylactams or lactams (isoindolinones). organic-chemistry.orgorganic-chemistry.org

This process is highly controllable; the outcome can be tuned by adjusting the electric current and the reaction time. organic-chemistry.org The methodology demonstrates a broad substrate scope and tolerates a variety of functional groups that might be sensitive to conventional chemical reducing agents. organic-chemistry.org This electroreductive approach avoids the use of harsh chemical reagents, aligning with the principles of sustainable chemistry. organic-chemistry.orgresearchgate.net

A highly efficient, one-pot synthesis of N-substituted isoindolinones can be achieved through the reductive C-N coupling and subsequent intramolecular amidation of 2-carboxybenzaldehyde (B143210) with various primary amines. organic-chemistry.orgnih.gov This process is often catalyzed by transition metals. For example, using ultrathin platinum (Pt) nanowires as a catalyst under a hydrogen atmosphere (1 bar) provides excellent yields of the desired isoindolinones. organic-chemistry.orgorganic-chemistry.orgnih.gov

The reaction proceeds via the initial formation of an imine from the condensation of 2-carboxybenzaldehyde and an amine, which is then reduced in situ. The resulting amine intermediate undergoes a rapid intramolecular amidation (lactamization) to form the stable isoindolinone ring. sigmaaldrich.comrsc.org This method is notable for its operational simplicity and high atom economy. researchgate.net

Table 3: Reductive C-N Coupling for N-Substituted Isoindolinone Synthesis

| Starting Aldehyde | Amine | Catalyst System | Conditions | Product | Reference |

| 2-Carboxybenzaldehyde | Benzylamine (B48309) | Ultrathin Pt Nanowires | 1 bar H₂, Room Temp. | N-Benzylisoindolinone | organic-chemistry.orgorganic-chemistry.org |

| 2-Carboxybenzaldehyde | Aniline (B41778) | Ultrathin Pt Nanowires | 1 bar H₂, Room Temp. | N-Phenylisoindolinone | nih.gov |

| Methyl 2-formylbenzoate | Various primary amines | NaBH₃CN | Room Temp. to Reflux | N-Substituted Isoindolinones | sioc-journal.cn |

Electrochemical Reduction of Cyclic Imides

Catalytic Approaches in this compound Synthesis

Catalytic methods have become indispensable in modern organic synthesis, providing powerful tools for the construction of complex molecules like isoindolines. These approaches often feature high efficiency, selectivity, and functional group tolerance, making them superior to classical synthetic routes. The following sections detail specific catalytic strategies centered on palladium, copper, and N-heterocyclic carbenes for the synthesis of the isoindolinone scaffold, the oxidized form of the isoindoline ring present in this compound.

Palladium-Catalyzed Reactions

Palladium catalysis is a cornerstone of contemporary cross-coupling chemistry and C-H functionalization, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high precision. Several palladium-catalyzed methods have been successfully applied to the synthesis of the isoindolinone ring system.

A notable advancement in isoindolinone synthesis is the palladium-catalyzed C-H carbonylation of readily available benzylamines. organic-chemistry.org In this approach, the primary amine (NH2) group of the benzylamine acts as a directing group, facilitating the activation of an ortho C-H bond on the benzene (B151609) ring. organic-chemistry.org This is followed by the insertion of carbon monoxide (CO) and subsequent intramolecular cyclization to form the lactam ring of the isoindolinone.

This methodology can be performed under an atmosphere of CO gas or by using a CO surrogate for gas-free conditions. organic-chemistry.orgresearchgate.net One such convenient CO source is benzene-1,3,5-triyl triformate (TFBen), which decomposes to release carbon monoxide in situ. researchgate.netnih.gov This protocol furnishes a variety of isoindolinone derivatives in moderate to high yields and demonstrates the utility of C-H activation in streamlining synthetic routes to important heterocyclic structures. researchgate.net

Table 1: Palladium-Catalyzed C-H Carbonylation of Benzylamines

| Catalyst/Ligand | CO Source | Solvent | Temperature (°C) | Yield (%) | Ref |

| Pd(OAc)₂ / PPh₃ | TFBen | Toluene | 110 | up to 95% | researchgate.netnih.gov |

| Pd(OAc)₂ | CO (1 atm) | Toluene | 120 | Good yields | organic-chemistry.org |

This table summarizes representative conditions for the synthesis of isoindolinone scaffolds via palladium-catalyzed C-H carbonylation of benzylamines.

Another powerful palladium-catalyzed strategy involves the intramolecular cyclization of appropriately substituted 2-iodobenzamides. organic-chemistry.orgthieme-connect.comorganic-chemistry.org This method relies on the formation of a new carbon-carbon or carbon-heteroatom bond to close the five-membered ring.

An efficient variation of this approach uses 2-iodobenzamides bearing a 2-oxoethyl group on the nitrogen atom. organic-chemistry.orgthieme-connect.comorganic-chemistry.org Under palladium catalysis, an intramolecular Heck-type reaction or related cyclization occurs, followed by further transformation, to yield 3-acyl isoindolin-1-ones and 3-hydroxy-3-acylisoindolin-1-ones. thieme-connect.comorganic-chemistry.org The reaction proceeds under mild conditions and provides access to functionally complex isoindolinone cores. thieme-connect.com The starting 2-iodobenzamides can be prepared from 2-iodobenzoic acids. buet.ac.bd

Table 2: Palladium-Catalyzed Intramolecular Cyclization of 2-Iodobenzamides

| Catalyst System | Base | Solvent | Temperature (°C) | Product Type | Ref |

| Pd₂(dba)₃·CHCl₃ / Xantphos | Et₃N | i-PrOH | 70 | 3-Acyl isoindolin-1-ones | thieme-connect.comorganic-chemistry.org |

| Pd₂(dba)₃·CHCl₃ / Xantphos | Et₃N | i-PrOH / O₂ | 70 | 3-Hydroxy-3-acylisoindolin-1-ones | thieme-connect.comorganic-chemistry.org |

This table highlights the conditions for synthesizing functionalized isoindolin-1-ones from 2-iodobenzamides.

Multi-component reactions that form several bonds in a single operation are highly valued for their efficiency. The synthesis of isoindolinones can be achieved through a palladium-catalyzed sequential reaction involving a Sonogashira coupling, carbonylation, and hydroamination. researchgate.net

This one-pot process can start from dihalides, terminal alkynes, and primary amines. researchgate.net The sequence typically involves an initial Sonogashira coupling between the dihalide and the alkyne, followed by palladium-catalyzed carbonylation and subsequent intramolecular hydroamination (cyclization) to build the isoindolinone ring. researchgate.netacs.org This strategy allows for the rapid assembly of substituted 3-methyleneisoindolin-1-ones from simple precursors. researchgate.net The reactions can be conducted under mild conditions and tolerate a wide array of functionalized substrates. researchgate.netnih.gov

Table 3: Sequential Palladium-Catalyzed Reactions for Isoindolinone Synthesis

| Reaction Sequence | Key Reactants | Catalyst | Key Features | Ref |

| Sonogashira/Carbonylation/Hydroamination | Dihalides, Alkynes, Amines | Pd-based | One-pot synthesis of 3-methyleneisoindolin-1-ones | researchgate.net |

| Sonogashira/Cyclocarbonylation | 2-Ethynylbenzamides, Iodoarenes | PdCl₂(PPh₃)₂ | Copper-free, high stereoselectivity | acs.orgnih.gov |

This table outlines multi-component strategies for constructing the isoindolinone core.

Intramolecular Cyclization of 2-Iodobenzamides

Copper-Catalyzed sp³ C-H Functionalization

Copper catalysis offers a cost-effective and sustainable alternative to palladium for certain transformations. In the context of isoindolinone synthesis, copper-catalyzed sp³ C-H functionalization has emerged as a powerful tool. organic-chemistry.org This method avoids the need for pre-functionalized starting materials, such as halogenated substrates. organic-chemistry.orgacs.org

The reaction typically involves the intramolecular aminative cyclization of 2-alkyl-N-substituted benzamides. organic-chemistry.orgacs.org A copper catalyst facilitates the activation of a benzylic C-H bond on the alkyl substituent, which then undergoes intramolecular C-N bond formation to yield the isoindolinone product. organic-chemistry.orgacs.org In some variations, molecular oxygen can be used as both the oxidant and an oxygen source, leading to the formation of 3-hydroxyisoindolinones via double C(sp³)–H functionalization of 2-alkylbenzamides. rsc.org This approach is noted for its efficiency and broad functional group tolerance. rsc.org

Table 4: Copper-Catalyzed sp³ C-H Functionalization for Isoindolinone Synthesis

| Substrate Type | Catalyst | Oxidant | Key Transformation | Ref |

| 2-Alkyl-N-arylbenzamides | Cu(OAc)₂ | Di-tert-butyl peroxide | Intramolecular C-N coupling | organic-chemistry.orgacs.org |

| 2-Alkylbenzamides | CuBr | O₂ (air) | Aerobic double C-H functionalization | rsc.org |

This table presents examples of copper-catalyzed synthesis of isoindolinones through sp³ C-H functionalization.

N-Heterocyclic Carbene (NHC)-Catalyzed Syntheses

N-Heterocyclic carbenes (NHCs) have gained prominence as powerful organocatalysts capable of mediating unique chemical transformations, often involving polarity reversal (umpolung). organic-chemistry.orgnih.gov NHCs have been successfully employed in the synthesis of isoindolinone derivatives. organic-chemistry.org

One such method is the NHC-catalyzed synthesis of N-substituted isoindolinone acetates. organic-chemistry.org This reaction proceeds through a tandem sequence involving an imine umpolung-intramolecular aza-Michael addition. organic-chemistry.org The process is followed by oxidation, which can use molecular oxygen from the air as the sole oxidant. organic-chemistry.org This methodology is characterized by its operational simplicity, atom economy, and mild reaction conditions, making it suitable for large-scale applications. organic-chemistry.org

Table 5: N-Heterocyclic Carbene (NHC)-Catalyzed Isoindolinone Synthesis

| Reaction Type | Catalyst | Oxidant | Key Features | Ref |

| Tandem Imine Umpolung/Aza-Michael Addition | NHC | O₂ (air) | Atom efficient, operational simplicity | organic-chemistry.org |

This table summarizes the key aspects of the NHC-catalyzed route to isoindolinone derivatives.

Catalyst-Free Approaches

The development of synthetic methods that avoid the use of catalysts is a significant goal in green chemistry. These approaches can lead to cleaner reaction profiles, simplified purification processes, and reduced environmental impact.

Three-component reactions are powerful tools in organic synthesis, allowing for the construction of complex molecules from simple starting materials in a single step. Catalyst-free versions of these reactions are particularly attractive.

Researchers have developed a facile and environmentally benign approach for synthesizing novel 3-alkyl-substituted isoindolinones through a three-component reaction of 2-formylbenzoic acids, primary amines, and 2-methylazaarenes in water. thieme-connect.com This method proceeds under catalyst- and additive-free conditions, directly forming multiple C–N and C–C bonds via a tandem Mannich-type reaction and intramolecular cyclization. thieme-connect.com The desired 3-(2-quinolinemethylene)-substituted isoindolinones were obtained in high to excellent yields. thieme-connect.com

Similarly, a range of 3-(1H-indol-3-yl)isoindolin-1-one derivatives have been synthesized using a three-component reaction between a phthalaldehydic acid, a primary amine, and 1H-indole in water without a catalyst. rsc.org This one-pot method is noted for being clean and easy to handle, making it a sustainable process. rsc.org

Another example involves the one-pot, three-component condensation of 2-cyanobenzaldehyde (B126161), an amine, and either 3-methyl-1H-pyrazol-5(4H)-one or 1,3-dimethyl-1H-pyrazol-5(4H)-one. arkat-usa.orgresearchgate.net This reaction, conducted in refluxing ethanol (B145695), produces 4-(2-substituted-3-iminoisoindolin-1-ylidene)-1-substituted-3-methyl-1H-pyrazol-5(4H)-ones in excellent yields (85-95%) with short reaction times. arkat-usa.orgresearchgate.net

The synthesis of isoindolin-1-one-3-phosphonates has also been achieved through a catalyst- and solvent-free one-pot, three-component reaction of 2-formylbenzoic acid, primary amines, and dimethyl phosphite (B83602). researchgate.net This method provides the desired products in excellent yields under mild, ambient temperature conditions. researchgate.net

The following table summarizes the catalyst-free three-component reactions for the synthesis of isoindoline derivatives.

| Reactant 1 | Reactant 2 | Reactant 3 | Product | Conditions | Yield |

| 2-Formylbenzoic acids | Primary amines | 2-Methylazaarenes | 3-(2-Quinolinemethylene)-substituted isoindolinones | Water, catalyst-free | High to excellent |

| Phthalaldehydic acid | Primary amines | 1H-Indole | 3-(1H-Indol-3-yl)isoindolin-1-one derivatives | Water, catalyst-free | Not specified |

| 2-Cyanobenzaldehyde | Amines | 3-Methyl-1H-pyrazol-5(4H)-one | 4-(2-substituted-3-iminoisoindolin-1-ylidene)-1-substituted-3-methyl-1H-pyrazol-5(4H)-ones | Ethanol, reflux | 85-95% |

| 2-Formylbenzoic acid | Primary amines | Dimethyl phosphite | Isoindolin-1-one-3-phosphonates | Solvent-free, ambient temperature | Excellent |

Stereoselective Synthesis of this compound Derivatives

The control of stereochemistry is a critical aspect of modern organic synthesis, particularly for the preparation of biologically active compounds.

Asymmetric Synthesis Challenges and Developments

The asymmetric synthesis of isoindolinone derivatives, especially those with a substituent at the C3 position, presents significant challenges. researchgate.net The construction of quaternary stereocenters in 3,3-disubstituted isoindolinones is particularly difficult. researchgate.net Despite these hurdles, numerous methods have been developed using chiral metal catalysts, organocatalysts, and chiral phase-transfer catalysts. researchgate.netchim.it

One approach involves the palladium-catalyzed asymmetric intramolecular allylic C–H amination of o-allylbenzylamine, which, when modulated by a chiral phosphoramidite (B1245037) ligand, yields various chiral isoindolines in good yields and with excellent enantioselectivities (up to 98% ee). chinesechemsoc.org However, palladium-catalyzed asymmetric allylic C–H amination with Lewis basic amines faces several challenges, including the potential for the amine to chelate with the palladium catalyst and the difficulty for chiral ligands to induce chirality in the complex coordination environment. chinesechemsoc.org

Another strategy is the palladium/mono-N-protected amino acid (MPAA)-catalyzed enantioselective C–H activation/[4+1] annulation to create chiral isoindoline derivatives. chinesechemsoc.org While this method has been developed, it often results in only moderate enantioselectivity for many substrates. chinesechemsoc.org More recently, a palladium/MPAA catalyzed enantioselective C–H activation/[4+1] annulation of diarylmethyltriflamide and olefins has been reported to construct chiral cis-1,3-disubstituted isoindoline derivatives with excellent regio-, diastereo-, and enantioselectivity. rsc.org

The direct alkylation of carbanions derived from isoindolinones containing a chiral auxiliary on the nitrogen atom is another effective strategy. acs.org Chiral auxiliaries like (R)- or (S)-phenylglycinol and (+)- or (−)-trans-2-(α-cumyl)cyclohexanol (TCC) have been used, although they can have limitations such as moderate yields, suboptimal stereoselectivity, or high cost. acs.org

Diastereoselective Condensation Reactions

Diastereoselective reactions are crucial for creating specific stereoisomers when multiple chiral centers are present.

A notable example is the synthesis of highly functionalized 1,3-disubstituted isoindolines from enantiomerically enriched cyclic 4-aryl-sulfamidate-5-carboxylates. acs.org This process involves a sulfamidate-directed, Rh(III)-catalyzed tandem ortho C–H olefination followed by cyclization via an aza-Michael addition. acs.org This reaction exclusively generates trans-1,3-disubstituted isoindolines, with the stereochemical integrity of the starting material being fully retained in the product. acs.org

Another method involves a sequential Ugi three-component reaction (3CR) followed by an intramolecular aza-Michael addition. researchgate.net The Ugi reaction of aldehydes, amines, and isocyanates in the presence of a catalytic amount of H3PO4 produces intermediates that are then transformed into isoindolines with good 1,3-trans diastereoselectivity in the presence of K2CO3. researchgate.net

A base-dependent stereodivergent intramolecular aza-Michael reaction has also been developed. uniovi.es The nucleophilic addition/intramolecular aza-Michael reaction (IMAMR) process on Ellman's tert-butylsulfinyl imines bearing a Michael acceptor in the ortho position yields 1,3-disubstituted isoindolines. uniovi.es Significantly, the choice of base for the aza-Michael step allows for the selective formation of either the cis or the trans diastereoisomer. uniovi.es

The table below outlines key diastereoselective condensation reactions for isoindoline synthesis.

| Starting Material(s) | Reaction Type | Product | Diastereoselectivity |

| Enantiomerically enriched cyclic 4-aryl-sulfamidate-5-carboxylates | Rh(III)-catalyzed tandem oxidative olefination-cyclization | trans-1,3-Disubstituted isoindolines | Exclusive trans formation |

| Aldehydes, amines, isocyanates | Sequential Ugi-3CR and aza-Michael addition | 1,3-Disubstituted isoindolines | Good 1,3-trans diastereoselectivity |

| Ellman's tert-butylsulfinyl imines with a Michael acceptor | Nucleophilic addition/intramolecular aza-Michael reaction | cis- or trans-1,3-Disubstituted isoindolines | Base-dependent stereodivergence |

Modern Techniques in this compound Synthesis

The adoption of modern technologies has revolutionized synthetic chemistry, offering faster, more efficient, and often greener routes to target molecules.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful technique in organic chemistry, offering significant advantages over conventional heating methods. bohrium.com These benefits include dramatically reduced reaction times, higher yields, milder reaction conditions, and increased product purity. bohrium.comijpsjournal.com Microwave irradiation is now widely used for the synthesis of nitrogen-containing heterocycles, including isoindoline derivatives. bohrium.comeurekalert.org

A simple and efficient microwave-assisted method has been developed for the catalyst-free synthesis of isoindolin-1-one-3-phosphonates. mdpi.comnih.gov This involves the three-component condensation of 2-formylbenzoic acid, aliphatic primary amines, and various dialkyl phosphites. mdpi.comnih.gov Both batch and continuous flow microwave reactors have been utilized, allowing for the preparation of these compounds on a "few gram" scale. mdpi.com Comparative thermal experiments have demonstrated the significant rate enhancement provided by microwave irradiation. mdpi.comnih.gov

The application of microwave heating is not limited to catalyst-free systems. It has been successfully applied to both non-catalytic and catalytic processes for the preparation of a diverse range of N-heterocycles. eurekalert.org The ability to rapidly heat the reaction mixture leads to a significant reduction in reaction times and often improves yields. ijpsjournal.comrsc.org For instance, a microwave-assisted method for synthesizing 5-aminopyrazolone yielded the product in just 2 minutes at 130°C, compared to 4 hours using conventional heating. ijpsjournal.com

The following table provides examples of microwave-assisted synthesis of isoindoline-related structures.

| Reaction | Reactants | Conditions | Key Advantages |

| Kabachnik–Fields Condensation | 2-Formylbenzoic acid, aliphatic primary amines, dialkyl phosphites | Microwave irradiation, catalyst-free | High yields, short reaction time, scalable (batch and continuous flow) |

| General N-Heterocycle Synthesis | Various precursors | Microwave irradiation (catalytic or non-catalytic) | Higher yields, faster heating, broader applications |

One-Pot Multicomponent Reactions (MCRs)

One-pot multicomponent reactions (MCRs) have emerged as powerful tools in synthetic chemistry, offering high efficiency and atom economy by combining three or more reactants in a single operation to form a complex product. researchgate.net These reactions are particularly valuable for creating libraries of structurally diverse molecules for drug discovery. wikipedia.org

The Ugi four-component reaction (U-4CR) is a prominent MCR that involves the condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like adduct. researchgate.netwikipedia.org This reaction is exceptionally effective for synthesizing isoindolinone scaffolds, which are structurally related to this compound. The typical starting material for this synthesis is 2-formylbenzoic acid, which serves as both the aldehyde and carboxylic acid component. beilstein-journals.orgd-nb.info

The reaction proceeds through the initial formation of an iminium ion from the condensation of the amine and the aldehyde group of 2-formylbenzoic acid. wikipedia.orgbeilstein-journals.org This is followed by the nucleophilic addition of the isocyanide and subsequent intramolecular attack by the carboxylate anion. A final Mumm rearrangement yields the stable α-acylamino amide product, driving the reaction sequence forward. wikipedia.org This methodology allows for the creation of highly functionalized isoindolinones by varying the amine and isocyanide components. d-nb.info For instance, using diamines can lead to the formation of bis-isoindolinone structures. d-nb.info Research has also demonstrated the synthesis of various isoindolinone derivatives with yields ranging from 32% to 79% using this approach. d-nb.info

Recent advancements have expanded the Ugi reaction's utility, including its application in synthesizing five-, six-, and seven-membered lactams from DNA-tagged amines, highlighting its versatility in creating diverse molecular architectures for DNA-encoded libraries (DEL). acs.org

Table 1: Examples of Ugi-Type Reactions for Isoindolinone Synthesis

| Amine Component | Isocyanide Component | Bifunctional Component | Product Type | Reference |

| Primary Amines | Various Isocyanides | 2-Formylbenzoic Acid | Highly Functionalized Isoindolinones | beilstein-journals.org, d-nb.info |

| Diamines | Various Isocyanides | 2-Formylbenzoic Acid (2 equiv.) | Bis-isoindolinone Derivatives | d-nb.info |

| Propargylamine (B41283) | Various Isocyanides | 2-Formylbenzoic Acid | Isoindolinones for further cyclization | d-nb.info |

| DNA-tagged Amines | Various Isocyanides | Bifunctional Aldehyde-Acids | DNA-Encoded Lactam Scaffolds | acs.org |

A novel and efficient one-pot method for synthesizing isoindoline derivatives involves the cascade three-component condensation of 2-cyanobenzaldehyde, an amine, and an active methylene (B1212753) compound, such as 3-methyl-1H-pyrazol-5(4H)-one. arkat-usa.orgresearchgate.net This catalyst-free procedure provides excellent yields (85-95%) under reflux in ethanol and demonstrates a wide substrate scope. arkat-usa.orgresearchgate.net

The proposed mechanism for this transformation involves an initial Knoevenagel condensation between 2-cyanobenzaldehyde and the active methylene compound. arkat-usa.org The resulting adduct then undergoes a 1,4-Michael addition with the amine component. The final step is an intramolecular cyclization of the intermediate, followed by a dehydrogenation reaction, to yield the target isoindolin-1-imine derivative. arkat-usa.org This method represents a significant contribution to isoindoline synthesis due to its operational simplicity, high yields, and fast reaction times. arkat-usa.org

Table 2: Cascade Three-Component Synthesis of Isoindolin-1-imine Derivatives

| Component 1 | Component 2 | Component 3 | Conditions | Yield | Reference |

| 2-Cyanobenzaldehyde | Various Amines | 3-Methyl-1H-pyrazol-5(4H)-one | Ethanol, Reflux | 85-95% | arkat-usa.org, researchgate.net |

| 2-Cyanobenzaldehyde | Various Amines | 1,3-Dimethyl-1H-pyrazol-5(4H)-one | Ethanol, Reflux | 85-95% | arkat-usa.org, researchgate.net |

Ugi-Type Multicomponent Reactions

Lithiation Procedures

Directed ortho-metalation, specifically using lithiation, is a powerful strategy for the regioselective functionalization of aromatic rings and the subsequent construction of heterocyclic systems like isoindolin-1-ones. beilstein-journals.orgresearchgate.net A particularly effective one-pot synthesis involves the lithiation of N'-benzyl-N,N-dimethylurea and its derivatives. beilstein-journals.orgresearchgate.net

This procedure utilizes tert-butyllithium (B1211817) (t-BuLi) in an anhydrous solvent like tetrahydrofuran (B95107) (THF) at 0 °C. beilstein-journals.orgresearchgate.net The strong base facilitates a double lithiation, first at the urea (B33335) nitrogen and then at the ortho-position of the benzyl (B1604629) group, directed by the urea moiety. The resulting dilithiated intermediate can then react with a wide range of electrophiles. Subsequent warming or aqueous workup induces cyclization to afford 3-substituted isoindolin-1-ones in high yields. beilstein-journals.orgresearchgate.net This method avoids the need for pre-functionalized starting materials and allows for the direct introduction of various substituents at the 3-position of the isoindolinone core. beilstein-journals.orgresearchgate.net

The versatility of this approach has been demonstrated through reactions with various electrophiles, including alkyl halides, aldehydes, and ketones, consistently providing good to excellent yields of the corresponding isoindolin-1-one (B1195906) products. researchgate.net

Table 3: Synthesis of Substituted Isoindolin-1-ones via Lithiation

| Starting Material Substituent (R) | Electrophile (E) | Product | Yield (%) | Reference |

| H | MeI | 3-Methylisoindolin-1-one | 75 | researchgate.net |

| H | EtI | 3-Ethylisoindolin-1-one | 77 | researchgate.net |

| H | PhCHO | 3-(Hydroxy(phenyl)methyl)isoindolin-1-one | 73 | researchgate.net |

| OMe | MeI | 4-Methoxy-3-methylisoindolin-1-one | 76 | researchgate.net |

| OMe | BuBr | 3-Butyl-4-methoxyisoindolin-1-one | 77 | researchgate.net |

| OMe | PhC(O)Ph | 3-(Hydroxy(diphenyl)methyl)-4-methoxyisoindolin-1-one | 72 | researchgate.net |

| Me | EtI | 3-Ethyl-4-methylisoindolin-1-one | 75 | researchgate.net |

| Me | PhC(O)Ph | 3-(Hydroxy(diphenyl)methyl)-4-methylisoindolin-1-one | 85 | researchgate.net |

| Me | 4-MeOC₆H₄CHO | 3-(Hydroxy(4-methoxyphenyl)methyl)-4-methylisoindolin-1-one | 83 | researchgate.net |

Reactivity and Reaction Mechanisms of Isoindolin 5 Amine

Chemical Reactions and Transformations of Isoindolin-5-amine

The chemical behavior of this compound is characterized by the interplay between its secondary amine within the heterocyclic ring and the primary aromatic amine. This dual functionality allows for selective reactions at either site, depending on the reaction conditions and the nature of the reagents.

While specific intramolecular rearrangement reactions involving the direct transformation of the this compound scaffold are not extensively documented in dedicated studies, rearrangements are a key consideration in the synthesis of substituted isoindoles, which are related structures. For instance, the synthesis of certain benzo[f]isoindole derivatives from the cycloaddition of pyrimido[2,1-a]isoindole with maleimides involves a series of rearrangements to yield the final, stable aromatic product. academie-sciences.fr The stability of the isoindoline (B1297411) ring system is generally robust, though like many heterocyclic compounds, it can be susceptible to ring-opening or rearrangement under harsh conditions or with specific catalytic systems designed to promote such transformations. The chemical stability of related aminopyridines has been shown to be excellent under various storage conditions, suggesting the core amine-substituted aromatic portion of this compound possesses a degree of inherent stability. researchgate.net

The isoindoline nucleus is a well-established participant in cycloaddition reactions, which are powerful methods for constructing polycyclic systems. unipi.it Although direct examples featuring this compound as the diene or dienophile are not prominently reported, the general reactivity of the broader isoindoline class provides significant insight.

Intramolecular Diels-Alder Reactions: A common strategy for synthesizing functionalized isoindolines involves intramolecular Diels-Alder (IMDA) reactions. For example, N-pentadienyl-N-propargyl derivatives can undergo IMDA cycloaddition to form the isoindoline ring. unipi.it

[2+2+2] Cycloadditions: Transition metal-catalyzed [2+2+2] cycloadditions of nitrogen-linked diynes with alkynes or alkenes are a straightforward route to constructing the isoindoline core. rsc.org Rhodium complexes have proven to be particularly efficient catalysts for these transformations. rsc.org

Formal [4+2] Cycloadditions: In a related class of compounds, isoindolinone-derived hydroxylactams can generate N-acylenamides in situ, which then undergo intramolecular formal [4+2] cycloaddition reactions with tethered enone or enal moieties to produce spiro isoindolinone derivatives. acs.org

These examples highlight the utility of cycloaddition reactions in building the isoindoline framework, a strategy that could be adapted for syntheses starting from or leading to this compound derivatives. A review of cycloaddition reactions for synthesizing isoindoline derivatives between 2010 and 2017 covers various approaches, including [3+2] and [2+2+2] cycloadditions. osi.lv

The primary amine group at the 5-position and the secondary amine within the isoindoline ring are both nucleophilic, making the molecule reactive towards a variety of electrophiles. This is the most widely exploited mode of reactivity for this compound, primarily in acylation and alkylation reactions to build more complex molecules.

In the synthesis of novel histone deacetylase 8 (HDAC8) inhibitors, this compound is used as a scaffold. ucl.ac.uk It is coupled with other molecular fragments through amide bond formation, a classic example of nucleophilic acyl substitution. Similarly, in the development of fungal-selective Hsp90 inhibitors, the isoindoline amide is a conserved feature. nih.gov The synthesis involves HATU-mediated amidation, where the amine group of an isoindoline derivative acts as the nucleophile. nih.govsci-hub.se

A summary of representative nucleophilic reactions is presented in the table below.

| Reaction Type | Electrophile | Product Type | Application |

| Amide Coupling | Carboxylic Acid (activated) | N-Acylthis compound | Synthesis of HDAC8 inhibitors ucl.ac.uk |

| Amidation | Carboxylic Acid (activated with HATU) | Resorcylate Amides | Synthesis of Hsp90 inhibitors nih.govsci-hub.se |

| Reductive Amination | Aldehydes/Ketones (with reducing agent) | N-Alkylthis compound | General synthetic transformations |

| Urea (B33335)/Thiourea (B124793) Formation | Isocyanates/Isothiocyanates | Substituted Ureas/Thioureas | Spin-labeling of RNA opinvisindi.is |

Cycloaddition Reactions, including Diels-Alder

Mechanistic Studies of Reactions Involving this compound

Detailed mechanistic studies focused specifically on this compound are limited. However, the mechanisms of the general reaction classes it participates in are well-understood, and insights can be drawn from studies on related isoindoline and aniline (B41778) derivatives.

The dual nucleophilicity of this compound presents an interesting case for kinetic versus thermodynamic control. The secondary amine within the isoindoline ring is generally more nucleophilic than the aromatic primary amine due to the electron-withdrawing nature of the benzene (B151609) ring. Therefore, under kinetically controlled conditions (e.g., low temperature, short reaction times), reactions with electrophiles might preferentially occur at the ring nitrogen. However, the resulting product may be less stable than the product formed by reaction at the exocyclic amine.

In cycloaddition reactions, such as the Diels-Alder reaction, the formation of endo and exo products is a classic example of kinetic and thermodynamic control. While specific data for this compound is not available, studies on related systems show that the endo adduct, favored by secondary orbital interactions, is often the kinetic product, while the less sterically hindered exo adduct is the thermodynamic product. academie-sciences.fr The stability of compounds in aqueous solutions at different pH values is crucial for potential drug candidates and is often evaluated in early-stage discovery. enamine.net

The reactions of this compound proceed through various well-established intermediates.

Amide Bond Formation: In amide coupling reactions, such as those using HATU or EDC, the carboxylic acid is first activated to form a highly reactive O-acylisourea intermediate (with EDC) or an activated ester (with HATU). ucl.ac.uk The amine group of this compound then attacks this electrophilic intermediate in a nucleophilic acyl substitution reaction, proceeding through a tetrahedral intermediate before collapsing to form the final amide product and releasing the coupling agent byproduct.

Cycloaddition Reactions: The mechanism of the Diels-Alder reaction is a concerted pericyclic process that proceeds through a cyclic transition state. In formal [4+2] cycloadditions for the synthesis of spiro isoindolinones, it is proposed that an N-acyliminium ion is first generated in situ from a hydroxylactam. This is then converted to a more nucleophilic N-acylenamide intermediate, which subsequently undergoes a Michael addition followed by a Mannich reaction, rather than a direct concerted cycloaddition. acs.org

Palladium-Catalyzed Coupling: In the synthesis of Hsp90 inhibitors, a palladium-catalyzed Buchwald-Hartwig amination is used to couple an amine to an aryl bromide. nih.govsci-hub.se The mechanism involves a catalytic cycle with key intermediates such as the oxidative addition complex, the palladium-amido complex, and the final product after reductive elimination.

Role of Intermediates in Reaction Pathways

Carbinolamine Formation in Schiff Base Synthesis

The synthesis of Schiff bases from this compound and carbonyl compounds proceeds through a critical intermediate known as a carbinolamine. acs.orgrsc.org This process begins with the nucleophilic attack of the primary amine group of this compound on the electrophilic carbonyl carbon of an aldehyde or ketone. whiterose.ac.uk This initial addition step results in the formation of a tetrahedral, unstable intermediate called a carbinolamine, which contains both a hydroxyl group and an amino group attached to the same carbon atom. whiterose.ac.uk

Iminium Ion Intermediates

Iminium ions are key reactive intermediates that can be formed from the Schiff bases derived from this compound. An iminium ion is characterized by a positively charged, double-bonded nitrogen atom (C=N+R₂). These intermediates are significantly more electrophilic than the corresponding imines. nih.gov

The formation of an iminium ion can occur through the protonation of the imine nitrogen. nih.gov This process enhances the susceptibility of the imine carbon to nucleophilic attack. Iminium ions are involved in a variety of synthetic transformations, including cascade reactions for the synthesis of complex nitrogen-containing heterocycles. researchgate.net The high reactivity of iminium ions allows for their participation in C-C bond-forming reactions, such as additions of nucleophiles or radical species. wpmucdn.comorganic-chemistry.org For instance, photoredox catalysis can facilitate the generation of radicals that add to iminium ions, leading to the formation of α-substituted amines. wpmucdn.com

Deaminative Functionalization Processes

Deaminative functionalization represents a powerful strategy for the diversification of molecules by replacing an amino group with other functional groups. rsc.orgnih.gov This process typically involves the in-situ conversion of the primary amino group of this compound into a more reactive species that can be readily displaced.

One common approach involves the transformation of the amine into a diazonium salt, which is a highly reactive intermediate. whiterose.ac.uk Another modern and effective method is the formation of Katritzky-type pyridinium (B92312) salts. nih.govresearchgate.net These pyridinium salts can serve as precursors to alkyl radicals under photoredox or transition-metal-catalyzed conditions, enabling a wide range of C-C and C-X bond-forming reactions. nih.gov

Recent advancements have also focused on direct deaminative functionalization through the formation of anomeric amide reagents, which can generate carbon-centered radicals. rsc.orgacs.org These radical-based approaches offer a complementary strategy to traditional ionic pathways and have expanded the scope of deaminative transformations. acs.org These methods allow for the conversion of primary amines into a variety of functional groups, including halides, thioethers, phosphates, and alcohols. whiterose.ac.ukrsc.org Although specific examples for this compound are not prevalent in the literature, the general principles of deaminative functionalization of aromatic amines are applicable.

Reaction with Specific Reagents

The reactivity of this compound with various reagents highlights its utility in the synthesis of a diverse range of chemical structures.

Reaction with Maleimides

The reaction of isoindole derivatives, which are structurally related to this compound, with maleimides is complex and does not typically follow a simple Michael addition pathway. rsc.orgresearchgate.net Instead, these reactions often proceed through more intricate rearrangement mechanisms. rsc.orgresearchgate.net The reaction of 5-amino-11H-isoindolo[2,1-a]quinazoline with N-phenylmaleimide, for example, can follow different pathways depending on whether the reaction is under kinetic or thermodynamic control, leading to different rearranged products. rsc.org

Under certain conditions, the reaction can be initiated by a Michael addition, followed by a Diels-Alder cycloaddition and subsequent skeletal rearrangement of the intermediate. The specific products formed and their yields are highly dependent on the reaction conditions, including the solvent and temperature.

| Reactant | Reagent | Conditions | Product Type | Yield | Reference |

| 5-amino-11H-isoindolo[2,1-a]quinazoline hydrobromide | N-phenylmaleimide | Methanol, Triethylamine (B128534), 1 week | Rearranged Adduct 1 | - | |

| 5-amino-11H-isoindolo[2,1-a]quinazoline hydrobromide | N-phenylmaleimide | Methanol, Triethylamine, 1 week | Rearranged Adduct 2 | 68% | |

| 5-amino-11H-isoindolo[2,1-a]quinazoline hydrobromide | N-phenylmaleimide | Isopropanol, Triethylamine, Reflux 4h | Rearranged Adduct 3 | 72% |

Condensation with Aldehydes and Ketones (Schiff Base Formation)

The primary amine group of this compound readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases, also known as imines. whiterose.ac.uk This reaction is a cornerstone of its chemistry, providing a gateway to a wide array of derivatives. The reaction proceeds via the nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate, which then dehydrates to yield the imine. whiterose.ac.ukresearchgate.net

The formation of Schiff bases is a reversible, acid-catalyzed process. The pH of the reaction medium is a critical parameter; the reaction rate is typically maximal at a weakly acidic pH (around 4-5). At very low pH, the amine is protonated and becomes non-nucleophilic, while at high pH, there is insufficient acid to catalyze the dehydration of the carbinolamine intermediate. These reactions are fundamental in the synthesis of various heterocyclic compounds and ligands for metal complexes.

| Amine | Carbonyl Compound | Conditions | Product | Reference |

| Primary Amine | Aldehyde or Ketone | Mildly Acidic (pH 4-5) | Imine (Schiff Base) | researchgate.net |

| 1H-indole-2-carbaldehyde | Amine-substituted compound | Glacial Acetic Acid | Schiff Base | whiterose.ac.uk |

| Phthalaldehydic acid | Primary Amine | Thiamine Hydrochloride (catalyst), Water | 2-substituted-3-(2-oxoalkyl)isoindolin-1-one |

Reaction with Dialkyl Phosphites (Kabachnik-Fields Condensation)

The Kabachnik-Fields reaction is a three-component condensation that allows for the synthesis of α-aminophosphonates from an amine, a carbonyl compound, and a dialkyl phosphite (B83602). acs.org This reaction is highly valuable for creating phosphorus-containing analogues of amino acids. In the context of this compound, it would react with an aldehyde or ketone and a dialkyl phosphite to yield the corresponding α-amino-substituted isoindoline phosphonate (B1237965).

The mechanism of the Kabachnik-Fields reaction can proceed through two main pathways, depending on the nature of the reactants. One pathway involves the initial formation of a Schiff base from the amine and the carbonyl compound, followed by the nucleophilic addition of the dialkyl phosphite to the imine. acs.org Alternatively, the dialkyl phosphite can first add to the carbonyl group to form an α-hydroxyphosphonate, which is then substituted by the amine. A modified version of this reaction using 2-formylbenzoic acid, an amine, and a dialkyl phosphite has been developed for the synthesis of isoindolin-1-one-3-phosphonates.

| Amine | Carbonyl Compound | Phosphorus Reagent | Product Type | Catalyst/Conditions | Reference |

| Amine | Aldehyde/Ketone | Dialkyl Phosphite | α-Aminophosphonate | - | acs.org |

| 2-formylbenzoic acid | - | Diethyl phosphite | Diethyl (2-butyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl)phosphonate | Butylamine, MW, 60°C | |

| Aniline | 2-formylbenzoic acid | Dimethyl phosphonate | Isoindolin-1-one-3-phosphonate | MW, 90°C |

Reactions with Organoboron Reagents

The reaction of this compound and its derivatives with organoboron reagents is a cornerstone of modern synthetic chemistry, primarily utilized for the formation of carbon-carbon bonds. The most prominent of these transformations is the Suzuki-Miyaura cross-coupling reaction. wikipedia.org This reaction typically involves the coupling of an organohalide or triflate with an organoboron species, such as a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base. wikipedia.orgmdpi.com

For the isoindoline scaffold, this reaction is instrumental in synthesizing 6-aryl-substituted isoindolin-5-amines, starting from a halogenated precursor like 6-bromo-isoindolin-5-amine. The amino group at the C-5 position and the secondary amine within the isoindoline ring are important considerations for the reaction's success.

The general mechanism of the Suzuki reaction proceeds through a catalytic cycle involving three main steps:

Oxidative Addition : The palladium(0) catalyst reacts with the organohalide (e.g., a bromo-isoindoline derivative) to form an organopalladium(II) complex. wikipedia.org

Transmetalation : The organoboron reagent reacts with the palladium(II) complex in the presence of a base. The organic group from the boron compound is transferred to the palladium center, displacing the halide and forming a diorganopalladium(II) complex. wikipedia.org

Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond in the final product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. wikipedia.org

A significant challenge in the Suzuki coupling of nitrogen-containing heterocycles like isoindoline is the presence of the N-H group. The acidic proton of the unprotected amine can lead to catalyst inhibition or undesired side reactions. nih.gov However, the development of specialized palladium precatalysts and ligand systems has enabled the efficient coupling of such substrates under relatively mild conditions. nih.gov These advanced catalytic systems often provide excellent yields for the coupling of various aryl and heteroaryl boronic acids with halo-azaindoles and other N-H containing heterocycles, a reactivity that is directly applicable to the this compound framework. nih.gov

Research on related heterocyclic systems provides insight into the typical conditions and outcomes for these coupling reactions. For instance, the coupling of halogenated indoles and azaindoles with a variety of boronic acids has been extensively studied. nih.govnih.gov

Table 1: Representative Suzuki-Miyaura Coupling Reactions on Heterocyclic Scaffolds This table presents data from analogous heterocyclic systems to illustrate the typical scope and efficiency of the Suzuki-Miyaura reaction for functionalizing aromatic rings bearing an amino group or a nitrogen-containing ring structure.

| Entry | Halide Substrate | Organoboron Reagent | Catalyst / Ligand | Base | Solvent | Yield (%) |

| 1 | 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine | Phenylboronic acid | PdCl₂(dppf) | K₂CO₃ | Dioxane / H₂O | 92 |

| 2 | 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | K₂CO₃ | Dioxane / H₂O | 90 |

| 3 | 6-Chloroindole | Phenylboronic acid | P1 / XPhos | K₃PO₄ | Dioxane / H₂O | 97 |

| 4 | 6-Chloroindole | 3-Thienylboronic acid | P1 / XPhos | K₃PO₄ | Dioxane / H₂O | 91 |

| 5 | 2-Bromo-5-(bromomethyl)thiophene | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane / H₂O | 76 |

| 6 | 2-Bromo-5-(bromomethyl)thiophene | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane / H₂O | 61 |

Data adapted from studies on related heterocyclic systems. nih.govnih.govd-nb.info

The choice of catalyst, ligand, base, and solvent is crucial for optimizing the reaction. beilstein-journals.org Ligands such as dppf, XPhos, and triphenylphosphine (B44618) are commonly employed to stabilize the palladium catalyst and facilitate the steps of the catalytic cycle. nih.govnih.govd-nb.info Bases like potassium carbonate (K₂CO₃) and potassium phosphate (B84403) (K₃PO₄) are essential for activating the boronic acid in the transmetalation step. nih.govnih.govd-nb.info The reactions are typically conducted in solvent mixtures such as dioxane and water. nih.govnih.gov The versatility of the Suzuki-Miyaura reaction allows for the introduction of a wide array of aryl and heteroaryl substituents onto the isoindoline core, making it a powerful tool for generating molecular diversity.

Derivatives and Applications of Isoindolin 5 Amine

Synthesis of Isoindolin-5-amine Derivatives and Analogs

The chemical reactivity of the 5-amino group and the isoindoline (B1297411) nitrogen at position 2 allows for extensive derivatization, leading to the creation of novel chemical entities with tailored properties. Synthetic strategies often involve multi-component reactions or sequential functionalization to build molecular complexity.

N-substituted isoindolinones are a significant class of derivatives where substituents are introduced at the nitrogen atom of the isoindolinone ring. A common synthetic route involves the reductive C-N coupling and intramolecular amidation of 2-carboxybenzaldehyde (B143210) with various primary amines using catalysts like platinum nanowires under a hydrogen atmosphere. organic-chemistry.org

For derivatives of this compound, a synthetic sequence can begin with the protection and acylation of the 5-amino group. For instance, 5-(acylamino)isoindolines can be prepared through a sequence involving acylation of the 5-amino group, followed by hydrogenolytic N-debenzylation, acylation at the 2-position, and subsequent deprotection to yield α-amino amides. ucl.ac.uk This multi-step approach allows for precise control over the substitution pattern. For example, the synthesis of 5-aminoisoindoline derivatives as histone deacetylase 8 (HDAC8) inhibitors involved the initial reduction of a nitro-precursor to furnish the 5-aminoisoindoline, which was then acylated at the 2-position. ucl.ac.uk

| Compound Type | Synthetic Approach | Key Features | Reference |

| N-substituted isoindolinones | Reductive C-N coupling and intramolecular amidation of 2-carboxybenzaldehyde and amines. | Utilizes Pt nanowire catalysts; efficient for various amines. | organic-chemistry.org |

| 5-(Acylamino)isoindolines | Multi-step sequence: acylation of 5-NH2, N-debenzylation, acylation at N-2, deprotection. | Allows for dual functionalization at both the 5-amino and N-2 positions. | ucl.ac.uk |

Fused analogues are created by constructing additional ring systems onto the this compound core. These complex structures often exhibit unique pharmacological profiles. One method to achieve this is through a Stille-type coupling reaction. For example, 1-cyclopropyl-7-(isoindolin-5-yl)-4-oxoquinoline-3-carboxylic acids have been synthesized by coupling N-Cbz-1-methyl-5-(tributylstannyl)isoindoline with an appropriate ethyl 7-bromo-1-cyclopropyl-4-oxoquinoline-3-carboxylate. derpharmachemica.com An alternative approach utilizes the Suzuki cross-coupling reaction. derpharmachemica.com

Another strategy involves the reaction of condensed isoindoles, such as 5-amino-11H-isoindolo[2,1-a]quinazoline, with dienophiles like N-phenylmaleimide. This reaction can proceed through different pathways depending on whether it is under kinetic or thermodynamic control, leading to complex rearranged adducts rather than simple Michael addition products. univ.kiev.ua

Isoindolin-1-imine derivatives, which feature an imine group (C=N) at the C-1 position instead of the typical carbonyl group (C=O), represent another important class. A novel one-pot, three-component reaction has been developed for their synthesis. This method involves the condensation of 2-cyanobenzaldehyde (B126161), an amine, and an active methylene (B1212753) compound like 3-methyl-1H-pyrazol-5(4H)-one. arkat-usa.org The reaction proceeds efficiently in ethanol (B145695) under reflux conditions and without a catalyst, providing excellent yields of the desired isoindolin-1-imine derivatives. arkat-usa.org

An unusual variant of the Delépine reaction has also been reported for synthesizing 2-(methoxymethyl)isoindolin-1-imine derivatives, highlighting the diverse synthetic routes available for this class of compounds. univ.kiev.uaresearchgate.net

| Starting Materials | Reaction Type | Product | Yield | Reference |

| 2-Cyanobenzaldehyde, Amine, 3-Methyl-1H-pyrazol-5(4H)-one | Three-component condensation | 4-(2-substituted-3-iminoisoindolin-1-ylidene)-1-substitueted-3-methyl-1H-pyrazol-5(4H)-one | 85-95% | arkat-usa.org |

| 2-Cyanobenzaldehyde, 2-Nitroaniline derivatives | Condensation with KOH in MeOH | 3-((Nitrophenyl)amino)isoindolin-1-one | 39-90% | acs.org |

The introduction of a phosphonate (B1237965) group at the C-3 position of the isoindolin-1-one (B1195906) core yields α-aminophosphonate analogues of biologically active carboxylic acid derivatives. semanticscholar.org An efficient, solvent-free, and catalyst-free method for synthesizing these compounds involves a one-pot, three-component Kabachnik–Fields reaction. researchgate.netresearchgate.netnih.gov This reaction combines a 2-formylbenzoic acid, a primary amine, and a dialkyl or trialkyl phosphite (B83602) at ambient or elevated temperatures, often assisted by microwave irradiation to reduce reaction times and improve yields. semanticscholar.orgresearchgate.netresearcher.life The process is highly versatile, accommodating a range of aliphatic primary amines and phosphites. semanticscholar.orgnih.gov

This methodology has been optimized for both batch and continuous flow processes, allowing for gram-scale synthesis. semanticscholar.orgnih.govresearcher.life In situ FT-IR spectroscopy has been used to monitor the reaction, providing real-time information about the condensation process. semanticscholar.orgnih.gov

Isoindolin-2-yl-acetamides are characterized by an acetamide (B32628) group attached to the isoindoline nitrogen. This structural motif is present in the FDA-approved anticancer drug Lenalidomide (B1683929). nih.govresearchgate.net A divergent synthesis has been developed to access both isoindolin-2-yl-acetamides and the related isoquinolin-2(1H)-yl-acetamides from a common precursor. nih.gov The strategy employs an ammonia-Ugi four-component reaction (Ugi-4CR) followed by a copper(I)-catalyzed annulation sequence. nih.govresearchgate.net By reacting the Ugi-4CR intermediate with terminal alkynes, isoindolin-2-yl-acetamides can be synthesized regioselectively in moderate to good yields. This method is robust and has been successfully applied to gram-scale synthesis. nih.gov

Isoindolin-1-one-3-phosphonates

Medicinal Chemistry and Therapeutic Applications

Derivatives of this compound are of significant interest in medicinal chemistry due to their diverse biological activities. The isoindolinone core is a key pharmacophore that has been exploited for the development of agents targeting cancer, inflammation, and infectious diseases. researchgate.net

Compounds containing the isoindolin-1-one moiety have demonstrated a broad spectrum of activities, including antimicrobial, antiviral, anticancer, and anti-diabetic properties. researchgate.net Specific derivatives have been investigated for the treatment of central nervous system (CNS) diseases. researchgate.net

The following table summarizes some of the key therapeutic applications and research findings for various this compound derivatives.

| Derivative Class | Therapeutic Target/Application | Key Research Findings | Reference(s) |

| 5-Acylamino and 5-Aminoacyl Isoindolines | HDAC8 Inhibition (Cancer) | A 5-acetylamino derivative was found to be a more potent HDAC8 inhibitor than the unsubstituted parent compound, attributed to additional hydrogen bonding interactions. | ucl.ac.uk |

| 2-Benzyl-6-substituted-ethoxy-isoindolinones | Anticancer (Cytotoxicity) | The derivative tert-butyl 4-(2-(2-benzyl-3-oxoisoindolin-5-yloxy) ethyl) piperazine-1-carboxylate showed significant antitumor activity against the HepG2 cancer cell line with an IC50 of 5.89 µM. | jocpr.com |

| 2,3-Disubstituted Isoindolin-1-ones | Urease Inhibition (H. pylori infection) | A series of derivatives showed significant urease inhibitory activity, with one compound (5c) having an IC50 value of 10.07 µM, making it more potent than the standard inhibitor thiourea (B124793). | nih.gov |

| Isoindolin-1-one-3-phosphonates | Antimicrobial, Antiparasitic, Anticancer | Synthesized compounds were tested against various microorganisms, Leishmania major, Toxoplasma gondii, and cancer cell lines (MDA-MB-231, MCF-7), showing a range of biological activities. | researchgate.netresearchgate.net |

| Isoindolin-2-yl-acetamides | Anticancer, Antimicrobial | This scaffold is found in the anticancer drug Lenalidomide and has been explored for developing new antimicrobial compounds. | nih.govresearchgate.net |

| 2-Methylthis compound | EGFR Inhibition (Cancer) | This compound has been identified as a potential selective allosteric inhibitor of the epidermal growth factor receptor (EGFR). | vulcanchem.com |

Pharmacophore Recognition

The isoindoline nucleus is a recognized pharmacophore in drug design, serving as a rigid scaffold for the synthesis of a wide range of biologically active compounds. researchgate.net A pharmacophore is the essential three-dimensional arrangement of atoms or functional groups responsible for a drug's biological activity. The isoindoline structure, particularly in its oxidized forms like isoindolin-1-one and phthalimide (B116566) (isoindoline-1,3-dione), possesses key features that facilitate molecular interactions with biological targets. mdpi.com

The phthalimide group, for instance, contains a nitrogen atom and two carbonyl groups that are fundamental to its use in medicinal chemistry. mdpi.com These features allow for the formation of hydrogen bonds and other non-covalent interactions with amino acid residues in the active sites of enzymes and receptors. mdpi.com The compact and relatively planar structure of the isoindoline ring system provides a stable framework upon which various substituents can be placed to optimize binding affinity, selectivity, and pharmacokinetic properties. researchgate.netacs.org Computational and cheminformatic approaches are often used to identify and refine the pharmacophoric features of isoindoline derivatives, guiding the design of new compounds with enhanced potency and specificity. researchgate.netacs.org

Interaction with Biological Targets

The versatility of the isoindoline scaffold allows its derivatives to interact with a diverse range of biological targets, leading to various pharmacological effects.

Dopamine (B1211576) Receptor D2 Interaction

Dopamine receptors are G protein-coupled receptors (GPCRs) that are central to motor control, motivation, and cognition. frontiersin.org The D2 receptor subtype is a primary target for antipsychotic drugs used in the treatment of schizophrenia. frontiersin.orgresearchgate.net These drugs typically act as antagonists, blocking the receptor to modulate dopaminergic neurotransmission. wikipedia.org

The interaction between a ligand and the D2 receptor involves specific binding within a pocket formed by the receptor's transmembrane domains. frontiersin.org While direct studies on this compound itself are limited, the isoindoline scaffold is used to develop ligands for CNS targets. The structure can be modified to present the necessary functional groups to interact with key amino acid residues in the D2 receptor binding site. Permanently charged analogs of dopamine have been shown to bind to and activate the D2 receptor, indicating that both charged and uncharged forms of a ligand can play a role in agonist activity. nih.gov The design of novel D2 receptor ligands often involves computational docking studies to predict the binding affinity and orientation of the molecule within the receptor, guiding the synthesis of compounds with desired antagonist or agonist profiles. researchgate.net

InhA Inhibition in Antimycobacterial Agents

The enoyl-acyl carrier protein (ACP) reductase, known as InhA, is a critical enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis (TB). biorxiv.orgnih.gov Inhibition of InhA disrupts the formation of the mycobacterial cell wall, making it a validated and attractive target for the development of new anti-TB drugs. nih.govnih.gov

Several classes of compounds have been investigated as direct InhA inhibitors, a strategy that could overcome resistance to pro-drugs like isoniazid (B1672263) which require enzymatic activation. nih.gov Derivatives of isoindoline have emerged as a promising class of InhA inhibitors. Specifically, research into isoindoline-1,3-dione derivatives has shown significant potential.

| Compound Class | Specific Derivative | Target | Activity (IC₅₀) | Reference Compound | Reference Activity (IC₅₀) |

|---|---|---|---|---|---|

| Isoindoline-1,3-dione | Compound 27 | InhA | 8.65 μM | Triclosan | 1.32 μM |

As shown in the table, a synthesized isoindoline-1,3-dione derivative (compound 27) demonstrated inhibitory activity against the InhA enzyme with a half-maximal inhibitory concentration (IC₅₀) of 8.65 μM. acs.org Computational studies, including molecular docking and dynamic simulations, support these findings by illustrating the stability and reactivity of these compounds as InhA inhibitors. acs.org

Urease Inhibitory Activity

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide. In human pathogens like Helicobacter pylori, this activity is a key virulence factor, allowing the bacterium to survive in the acidic environment of the stomach and contributing to gastritis, ulcers, and gastric cancer. nih.gov Therefore, urease inhibitors represent a potential therapeutic strategy against such infections.

Derivatives of isoindolin-1-one have been extensively studied for their potent urease inhibitory activity. nih.govresearchgate.net A series of 2,3-disubstituted isoindolin-1-ones were synthesized and evaluated against Jack bean urease, showing that many derivatives possess significant inhibitory potential. researchgate.netnih.gov

| Compound | Urease Inhibitory Activity (IC₅₀ in µM) |

|---|---|

| Derivative 5c | 10.07 ± 0.28 |

| Fused Barbiturate Derivative 5b | 0.82 ± 0.03 |

| Thiourea (Standard) | 22.01 ± 0.10 |

| Hydroxyurea (B1673989) (Standard) | 100.00 ± 0.02 |

Notably, one derivative, designated 5c, exhibited an IC₅₀ value of 10.07 µM, making it more than twice as potent as the standard inhibitor thiourea (IC₅₀ = 22.01 µM) and nearly ten times more potent than hydroxyurea (IC₅₀ = 100.00 µM). researchgate.netnih.govresearchgate.net Further studies on isoindolin-1-ones fused to barbiturates revealed even greater potency, with compound 5b showing an IC₅₀ of 0.82 µM, approximately 27 times more potent than thiourea. nih.gov Molecular docking studies have corroborated these in vitro results, providing insight into the binding interactions between the isoindolin-1-one derivatives and the active site of the urease enzyme. researchgate.netresearchgate.net

Biological Activities of Derivatives (excluding dosage/administration)

The chemical modifications of the isoindoline scaffold have yielded derivatives with a broad spectrum of biological activities.

Antimicrobial Activity (Antibacterial, Antifungal, Antiviral)

Beyond their specific enzyme-inhibiting actions, isoindoline derivatives have demonstrated a range of antimicrobial properties. The isoindolin-1-one core is found in many natural and synthetic products that exhibit wide-ranging biological effects, including antibacterial, antifungal, and antiviral activities. researchgate.netresearchgate.net

| Compound Class/Derivative | Activity Type | Tested Against | Observed Effect |

|---|---|---|---|